molecular formula C30H28FN3O5S B12495101 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide

2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide

Cat. No.: B12495101
M. Wt: 561.6 g/mol
InChI Key: GIYMBQWMZZXLIY-UHFFFAOYSA-N
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Description

2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(1-phenylethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a fluorobenzenesulfonamido group, and a phenylethylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(1-phenylethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide, followed by its reaction with acetamido derivatives under controlled conditions. The final step involves the coupling of the intermediate with N-(1-phenylethyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(1-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(1-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H28FN3O5S

Molecular Weight

561.6 g/mol

IUPAC Name

2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C30H28FN3O5S/c1-21(22-8-4-3-5-9-22)32-30(36)27-10-6-7-11-28(27)33-29(35)20-34(24-14-16-25(39-2)17-15-24)40(37,38)26-18-12-23(31)13-19-26/h3-19,21H,20H2,1-2H3,(H,32,36)(H,33,35)

InChI Key

GIYMBQWMZZXLIY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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